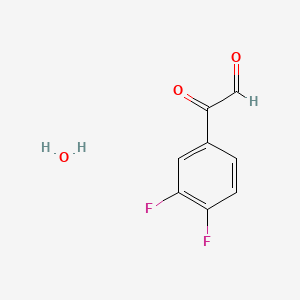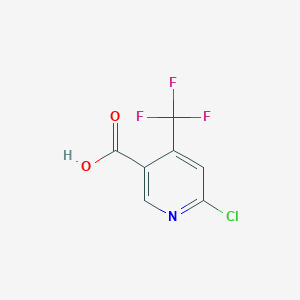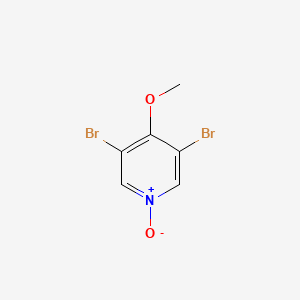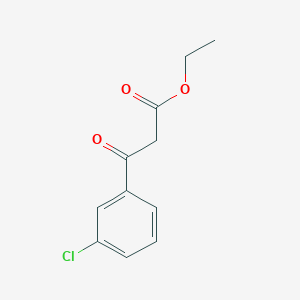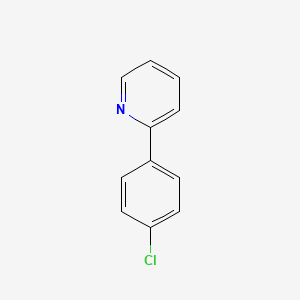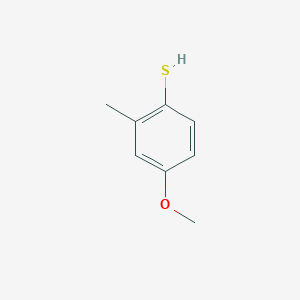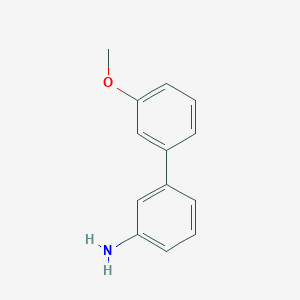
2-Morpholin-4-yl-1-phenylethylamine
Descripción general
Descripción
“2-Morpholin-4-yl-1-phenylethylamine” is a chemical compound with the molecular formula C12H18N2O . It has a molecular weight of 206.29 . The compound is also known by the synonyms “alpha-[(Morpholin-4-yl)methyl]benzylamine” and "4-(2-Amino-2-phenylethyl)morpholine" .
Molecular Structure Analysis
The InChI code for “2-Morpholin-4-yl-1-phenylethylamine” is 1S/C12H18N2O/c13-12(11-4-2-1-3-5-11)10-14-6-8-15-9-7-14/h1-5,12H,6-10,13H2 . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“2-Morpholin-4-yl-1-phenylethylamine” is a solid at room temperature . The compound should be stored at 2-8°C . The flash point is 130-134°C at 2mm Hg .
Aplicaciones Científicas De Investigación
Chemical Synthesis
2-Morpholin-4-yl-1-phenylethylamine: serves as a valuable intermediate in the synthesis of complex organic compounds. Its morpholine ring provides a versatile handle for further functionalization, making it a useful building block in the construction of pharmaceuticals and agrochemicals .
Material Science
This compound’s unique structure allows it to interact with various materials, aiding in the development of novel polymers and coatings. Researchers leverage its properties to enhance the durability and functionality of materials used in high-tech industries .
Life Science Research
In life sciences, 2-Morpholin-4-yl-1-phenylethylamine is utilized in the study of biochemical processes. Its ability to mimic certain biological molecules can help in understanding enzyme-substrate interactions and receptor-ligand binding mechanisms .
Chromatography
Due to its distinctive chemical properties, this compound can be used as a standard or reference material in chromatographic analysis. It helps in the calibration of equipment and ensures the accuracy of analytical methods employed in quality control laboratories .
Analytical Chemistry
In analytical chemistry, 2-Morpholin-4-yl-1-phenylethylamine is used for method development and validation. Its stable structure under various conditions makes it an ideal candidate for testing the robustness of analytical procedures .
Diagnostic Applications
The compound’s morpholine moiety is structurally similar to nucleotide bases, which allows it to be used in diagnostic applications. It can be incorporated into probes for the detection of specific nucleic acid sequences, aiding in the diagnosis of genetic disorders .
Gene Therapy Research
2-Morpholin-4-yl-1-phenylethylamine: has potential applications in gene therapy. Its backbone structure can be modified to create antisense oligonucleotides that bind to RNA, thereby modulating gene expression. This can lead to new treatments for various genetic diseases .
Herbicide Development
Computational studies have identified derivatives of 2-Morpholin-4-yl-1-phenylethylamine as potential candidates for herbicide development. These compounds exhibit promising profiles for the control of weeds, offering an alternative to traditional herbicides .
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral . The hazard statements include H301 . The precautionary statements include P301 + P310 . It’s recommended to avoid all personal contact, including inhalation . Protective clothing should be worn when there’s a risk of exposure . The compound should be used in a well-ventilated area and contact with moisture should be avoided .
Mecanismo De Acción
Amphetamines and their derivatives are known to have stimulant effects on the central nervous system. They primarily exert their effects by increasing the levels of certain neurotransmitters in the brain, particularly dopamine, norepinephrine, and serotonin. This is achieved by promoting the release of these neurotransmitters from their storage sites in nerve terminals and inhibiting their reuptake .
The pharmacokinetics of such compounds generally involve absorption from the gastrointestinal tract, distribution throughout the body (often crossing the blood-brain barrier), metabolism primarily in the liver, and excretion in the urine .
The effects of these compounds at the molecular and cellular level include increased neuronal activity, enhanced alertness and focus, and in some cases, feelings of euphoria .
Environmental factors such as pH levels, temperature, and the presence of other substances can influence the stability, efficacy, and action of these compounds .
Propiedades
IUPAC Name |
2-morpholin-4-yl-1-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-12(11-4-2-1-3-5-11)10-14-6-8-15-9-7-14/h1-5,12H,6-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAGARRWBBUZDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384640 | |
| Record name | 2-Morpholin-4-yl-1-phenylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholin-4-yl-1-phenylethylamine | |
CAS RN |
38060-08-1 | |
| Record name | 2-Morpholin-4-yl-1-phenylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


